

# An In-depth Technical Guide to the Thermodynamic Properties of Dodecane Isomers

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## Compound of Interest

Compound Name: 4,4-Diethyl-2,2-dimethylhexane

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Dodecane (C<sub>12</sub>H<sub>26</sub>) is an alkane hydrocarbon with 355 structural isomers. The linear isomer, n-dodecane, is a significant component of kerosene and diesel fuels and serves as a solvent, scintillator component, and a surrogate for conventional aviation fuels in combustion research.

[1] The thermodynamic properties of dodecane and its branched isomers are of fundamental importance in chemical engineering, fuel science, and materials science. These properties govern phase behavior, energy content, and thermal stability, which are critical parameters for process design, fuel performance modeling, and formulation of products such as solvents or excipients.

This guide provides a detailed overview of the key thermodynamic properties of n-dodecane and its isomers, outlines the experimental methodologies used for their determination, and explores the relationship between molecular structure and thermodynamic behavior.

## The Influence of Molecular Structure on Thermodynamic Properties

The branching of an alkane chain has a predictable and significant effect on its thermodynamic properties. These trends arise from changes in molecular shape, surface area, and symmetry, which in turn influence the strength of intermolecular forces (van der Waals forces) and the efficiency of crystal lattice packing.

- **Enthalpy of Formation ( $\Delta_f H^\circ$ ):** Branched alkanes are generally more thermodynamically stable than their linear counterparts, meaning they have more negative standard enthalpies of formation.<sup>[2]</sup> This increased stability is attributed to a combination of electrostatic and electron correlation effects that favor branching.<sup>[2]</sup>
- **Boiling Point:** As the degree of branching increases, the molecule becomes more compact and spherical. This reduces the available surface area for intermolecular contact, weakening the London dispersion forces.<sup>[3][4]</sup> Consequently, less energy is required to overcome these forces, leading to a lower boiling point.<sup>[3][4][5]</sup>
- **Melting Point:** The relationship between branching and melting point is more complex. Increased branching can lead to a more compact and symmetrical structure that packs more efficiently into a crystal lattice.<sup>[3][5]</sup> This efficient packing results in stronger intermolecular interactions within the solid phase, requiring more energy for melting and thus a higher melting point.<sup>[3][5]</sup> However, the linear n-alkane is also highly regular and can pack well, so this trend is not always monotonic.<sup>[3]</sup>

## Quantitative Thermodynamic Data

The following tables summarize key thermodynamic and physical properties for n-dodecane and select isomers. Data is primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.<sup>[6][7][8][9][10][11]</sup>

Table 1: Physical and Phase Change Properties of Dodecane Isomers

| Isomer Name                  | CAS Number | Melting Point (Tfus)      | Boiling Point (Tboil)   | Enthalpy of Fusion ( $\Delta_{\text{fus}}H$ ) | Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ ) |
|------------------------------|------------|---------------------------|-------------------------|---|---|
| n-Dodecane                   | 112-40-3   | 263.5 K (-9.6 °C)[10][12] | 489.5 K (216.3 °C) [10] | 36.0 kJ/mol[10]                               | 61.3 kJ/mol[8]  |
| 2-Methylundecane             | 1632-66-2  | 215.1 K (-58.1 °C)        | 483.7 K (210.5 °C)      | Data not available                            | Data not available  |
| 2,2,4,6,6-Pentamethylheptane | 13475-82-6 | 200.1 K (-73.1 °C)        | 465.3 K (192.2 °C)      | Data not available                            | Data not available  |

Note: Comprehensive experimental data for the vast number of branched dodecane isomers is limited. The isomers shown represent common examples of mono-branched and highly-branched structures.

Table 2: Standard Thermodynamic Properties of n-Dodecane (at 298.15 K, 100 kPa)

| Property  | Phase            | Value            | Units   | Reference |
|---|------------------|------------------|---------|-----------|
| Std. Enthalpy of Formation ( $\Delta_{\text{f}}H^\circ$ ) | Gas              | -290.9 $\pm$ 1.4 | kJ/mol  | [11]      |
| Liquid  | -350.7 to -353.5 | kJ/mol           | [1]     |           |
| Std. Molar Entropy ( $S^\circ$ )                          | Gas              | 622.50           | J/mol·K | [11]      |
| Liquid  | 490.66           | J/mol·K          | [1]     |           |
| Molar Heat Capacity ( $C_p$ )                             | Liquid           | 376.00           | J/mol·K | [1][7]    |

# Experimental Protocols for Thermodynamic Measurements

Accurate determination of thermodynamic properties requires precise and well-controlled experimental techniques. The following are standard protocols used for hydrocarbons like dodecane.

## Method 1: Adiabatic Calorimetry for Heat Capacity ( $C_p$ )

Adiabatic calorimetry is a primary technique for measuring the heat capacity of solids and liquids as a function of temperature.

- Principle: The sample is placed in a calorimeter vessel, which is surrounded by an adiabatic shield. The temperatures of the vessel and the shield are precisely controlled to be nearly identical throughout the experiment. This minimizes heat exchange with the surroundings, ensuring that all electrical energy input is absorbed by the sample and calorimeter.
- Methodology:
  - A known mass of the dodecane isomer is sealed in the calorimeter vessel.
  - The system is cooled to the starting temperature (e.g., near absolute zero for standard entropy calculations).
  - A precisely measured quantity of electrical energy ( $Q$ ) is supplied to a heater within the vessel, causing a small increase in temperature ( $\Delta T$ ).
  - The temperature of the adiabatic shield is continuously adjusted to match the calorimeter's temperature.
  - The heat capacity of the sample is calculated by subtracting the known heat capacity of the calorimeter vessel from the total measured heat capacity ( $C_{\text{total}} = Q / \Delta T$ ).
  - This process is repeated in small temperature increments to generate a  $C_p$  vs.  $T$  curve. Enthalpies of phase transitions (like fusion) are determined by measuring the total energy required to traverse the transition at a constant temperature.[\[13\]](#)

## Method 2: Combustion Calorimetry for Enthalpy of Formation ( $\Delta_f H^\circ$ )

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

- Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.
- Methodology:
  - A weighed pellet or ampule of the liquid dodecane isomer is placed in the bomb.
  - The bomb is sealed, purged, and filled with pure oxygen to a high pressure (e.g., 30 atm).
  - The bomb is submerged in a precisely known quantity of water in a stirred, insulated container (the calorimeter).
  - The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
  - The sample is ignited via an electrical fuse.
  - The temperature of the water is recorded until it reaches a maximum and begins to cool. The maximum temperature rise is used to calculate the heat released.
  - The energy equivalent of the calorimeter (calorimeter constant) is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid).
  - The standard enthalpy of combustion ( $\Delta_c H^\circ$ ) is calculated from the experimental data. The standard enthalpy of formation ( $\Delta_f H^\circ$ ) is then derived using Hess's Law with the known  $\Delta_f H^\circ$  values for the combustion products,  $\text{CO}_2(\text{g})$  and  $\text{H}_2\text{O}(\text{l})$ .[\[11\]](#)

## Method 3: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure heat flow associated with transitions in a material as a function of temperature. It is commonly used to determine melting points and

enthalpies of fusion.[13]

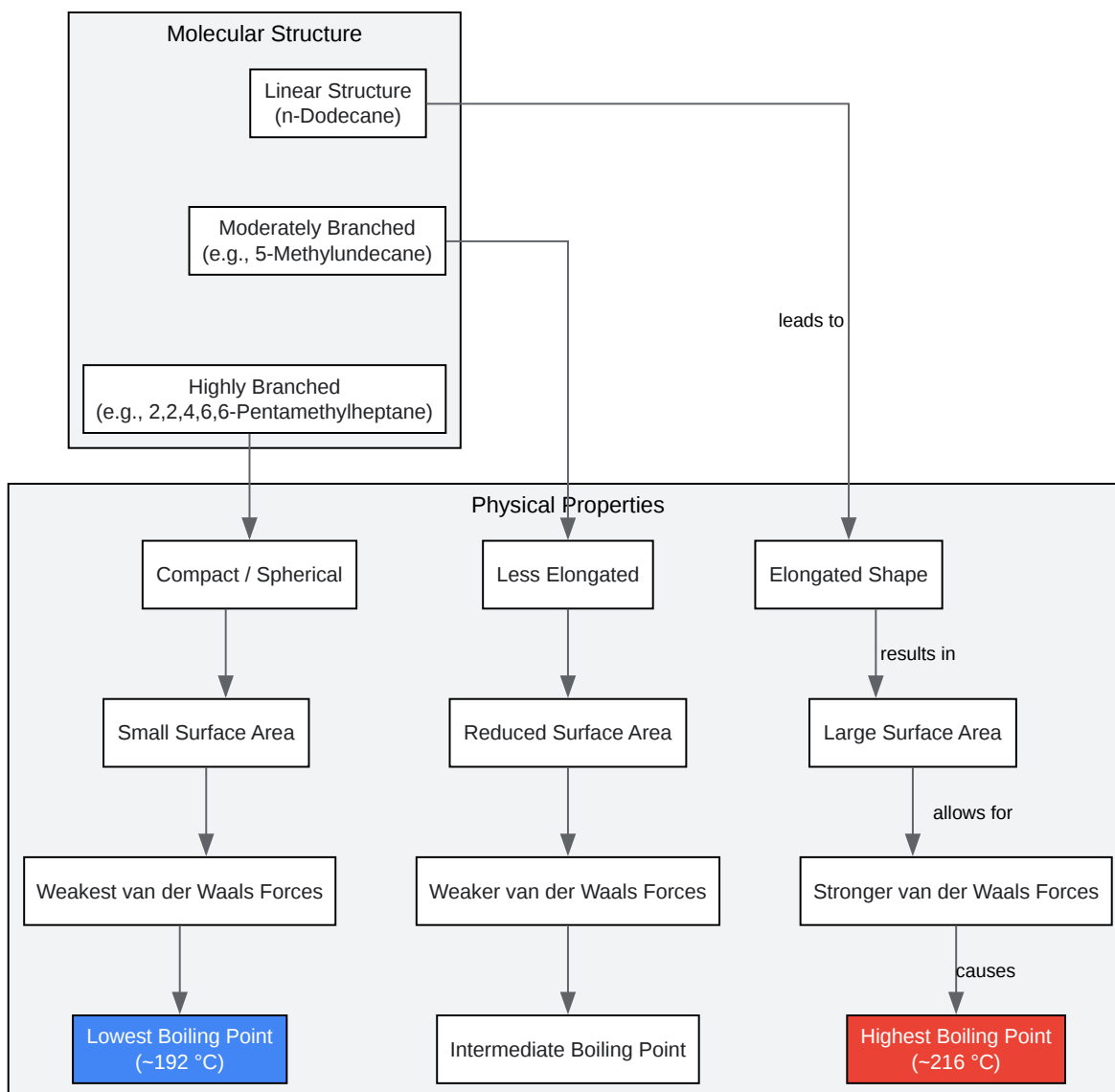
- Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and an inert reference at the same rate.
- Methodology:
  - A small, known mass of the dodecane isomer is sealed in a sample pan (e.g., aluminum). An empty pan is used as a reference.
  - The sample and reference pans are placed in the DSC cell.
  - The cell is heated at a constant, linear rate (e.g., 5-10 °C/min).
  - When the sample undergoes a thermal transition, such as melting, heat is absorbed (an endothermic process). To maintain the same temperature as the reference, additional heat must flow to the sample.
  - The instrument records this differential heat flow versus temperature. The resulting peak's onset temperature is taken as the melting point, and the area under the peak is directly proportional to the enthalpy of fusion.[14]

## Visualized Relationships and Workflows

Logical Relationship: Effect of Branching on Boiling Point

The following diagram illustrates the inverse relationship between the degree of molecular branching and the boiling point for alkane isomers. Increased branching leads to a more compact, spherical shape with reduced surface area, which weakens intermolecular forces and lowers the boiling point.[3][4][5]

## Logical Relationship: Alkane Branching vs. Boiling Point

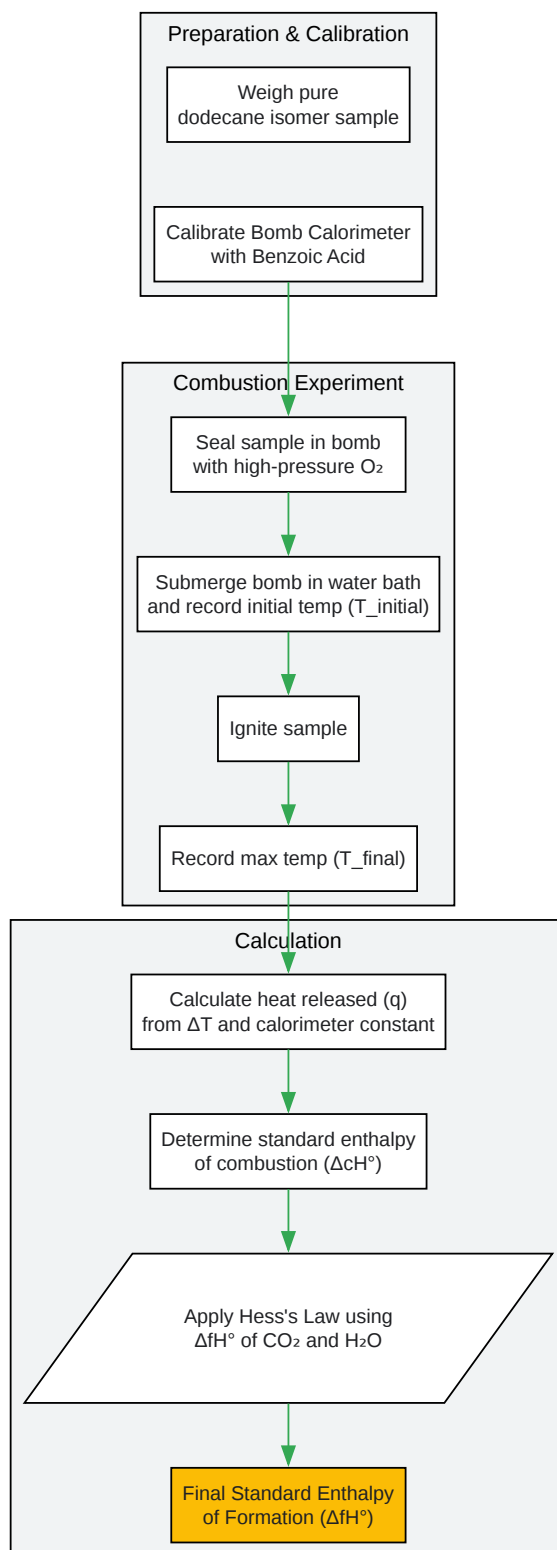
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Caption: Relationship between alkane branching, molecular shape, and boiling point.

### Experimental Workflow: Determining Enthalpy of Formation

This diagram outlines the workflow for determining the standard enthalpy of formation ( $\Delta_f H^\circ$ ) of a dodecane isomer, starting from sample preparation and culminating in the final calculation using Hess's Law.



Experimental Workflow: Determination of Enthalpy of Formation ( $\Delta_f H^\circ$ )[Click to download full resolution via product page](#)Caption: Workflow for determining  $\Delta_f H^\circ$  via combustion calorimetry.

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